Unveiling the Chemical Identity of SQ 31844: A Technical Overview
Unveiling the Chemical Identity of SQ 31844: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical structure of the compound identified as SQ 31844. While detailed experimental data and specific biological pathways for this particular molecule are not extensively documented in publicly available literature, this document consolidates the known chemical information and provides a framework for potential experimental investigation based on the broader class of pyrazolone-containing compounds.
Chemical Structure and Identification
The compound designated as SQ 31844 is cataloged in chemical databases with several identifiers. Its unambiguous identification is crucial for any research endeavor.
Table 1: Chemical Identification of SQ 31844
| Identifier | Value |
| IUPAC Name | (4Z)-3-methyl-4-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1H-pyrazol-5-one |
| PubChem CID | 6001017 |
| ChEMBL ID | CHEMBL1546134 |
| SMILES | CC1=NN(C(=C1)C=C2C(=O)NN=C2C)C3=CC=CC=C3 |
The core structure of SQ 31844 features a pyrazolone ring, a five-membered lactam ring containing two adjacent nitrogen atoms. This heterocyclic motif is a common scaffold in many biologically active compounds and is known to be a versatile pharmacophore. The structure is further characterized by the substitution of a methyl group and a complex methylidene bridge connecting to a second pyrazole ring, which itself is substituted with phenyl and thiophenyl groups.
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of SQ 31844
| Property | Predicted Value |
| Molecular Weight | 334.4 g/mol |
| Molecular Formula | C18H14N4OS |
| XLogP3 | 3.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 3 |
Note: These properties are computationally predicted and should be confirmed through experimental analysis.
Potential Experimental Protocols
Given the lack of specific published protocols for SQ 31844, this section outlines a generalized experimental workflow that could be employed to characterize its biological activity. This workflow is based on standard practices for novel compound screening and characterization.
General Workflow for Biological Activity Screening
Caption: A generalized experimental workflow for screening and characterizing the biological activity of a novel compound like SQ 31844.
Methodology for Cell Viability Assay (MTT Assay):
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Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
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Compound Treatment: Treat the cells with serial dilutions of SQ 31844 (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Potential Signaling Pathway Involvement
The pyrazolone scaffold is present in several compounds known to modulate various signaling pathways. While the specific targets of SQ 31844 are unknown, based on its structural features, it could potentially interact with kinases, cyclooxygenases, or other enzymes involved in cellular signaling. The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of SQ 31844, involving target engagement and downstream cellular effects.
Conclusion
SQ 31844 is a pyrazolone-containing compound with a defined chemical structure. While specific biological data for this molecule is sparse in the public domain, its structural motifs suggest potential for biological activity. The provided information on its chemical identity, predicted properties, and generalized experimental workflows offers a foundational guide for researchers and drug development professionals interested in exploring the therapeutic potential of this and structurally related compounds. Further investigation is warranted to elucidate its precise mechanism of action and to validate its potential as a pharmacological agent.
